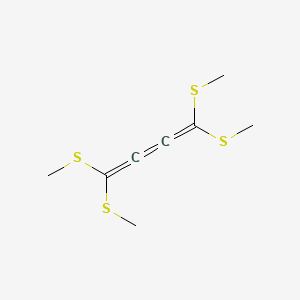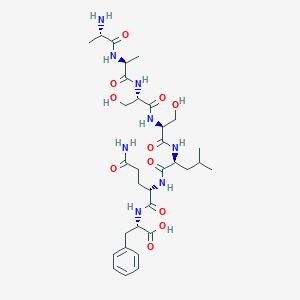![molecular formula C23H37FO4Si B14214269 Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol CAS No. 820241-91-6](/img/structure/B14214269.png)
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol is a complex organic compound with a unique structure that includes a fluoro-substituted phenoxy group and a trimethylsilylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol typically involves multiple steps, starting with the preparation of the fluoro-substituted phenoxy intermediate. This intermediate is then reacted with a decanol derivative under specific conditions to introduce the trimethylsilylethynyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and trimethylsilylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trimethylsilylethynyl groups may play a role in modulating the compound’s reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;10-[2-chloro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-bromo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-iodo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
Uniqueness
The presence of the fluoro group in acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
820241-91-6 |
|---|---|
Fórmula molecular |
C23H37FO4Si |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol |
InChI |
InChI=1S/C21H33FO2Si.C2H4O2/c1-25(2,3)17-14-19-12-13-21(20(22)18-19)24-16-11-9-7-5-4-6-8-10-15-23;1-2(3)4/h12-13,18,23H,4-11,15-16H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
DGBHQPBXSONJIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C[Si](C)(C)C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



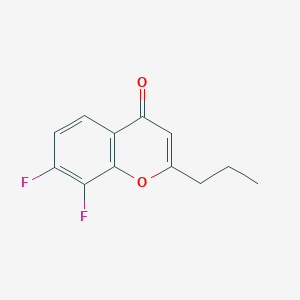
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)

![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
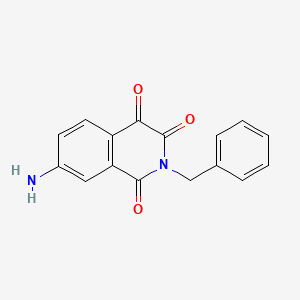

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
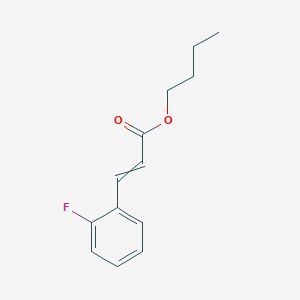
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
